![molecular formula C21H30N2O4S2 B216047 N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B216047.png)
N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It acts by inhibiting the activity of COX-2, a key enzyme involved in the production of inflammatory mediators, and VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cells, reduce the production of inflammatory mediators, and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and exhibits high yield. It also exhibits significant anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, it has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide. Some of these include exploring its potential applications in the treatment of various diseases, studying its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further research is needed to determine its potential toxicity and side effects.
Conclusion:
In conclusion, N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits significant anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. Further research is needed to determine its full potential and limitations.
Synthesemethoden
The synthesis of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and N,N-dibutyl-4-aminobenzenesulfonamide in the presence of a base. The reaction results in the formation of N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide in high yield.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
Produktname |
N,N-dibutyl-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide |
---|---|
Molekularformel |
C21H30N2O4S2 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
N-[4-(dibutylsulfamoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O4S2/c1-4-6-16-23(17-7-5-2)29(26,27)21-14-10-19(11-15-21)22-28(24,25)20-12-8-18(3)9-13-20/h8-15,22H,4-7,16-17H2,1-3H3 |
InChI-Schlüssel |
RKJQZIBUGYMFGJ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.